molecular formula C19H21N7O5 B11982157 3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11982157
M. Wt: 427.4 g/mol
InChI Key: PLEFCPSBYKPRMV-UHFFFAOYSA-N
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Description

3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a piperazine ring, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Attachment of the Nitrophenyl Group: This step involves the coupling of the nitrophenyl group to the purine core, typically through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and continuous flow reactors can be employed to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted piperazines .

Scientific Research Applications

3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-8-(4-methyl-1-piperazinyl)-7-[2-(4-nitrophenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a purine core, piperazine ring, and nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N7O5

Molecular Weight

427.4 g/mol

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione

InChI

InChI=1S/C19H21N7O5/c1-22-7-9-24(10-8-22)18-20-16-15(17(28)21-19(29)23(16)2)25(18)11-14(27)12-3-5-13(6-4-12)26(30)31/h3-6H,7-11H2,1-2H3,(H,21,28,29)

InChI Key

PLEFCPSBYKPRMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC(=O)N3C

Origin of Product

United States

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